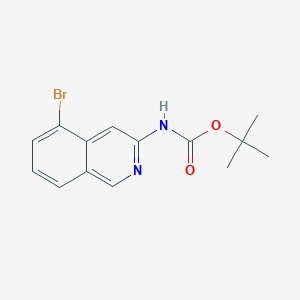![molecular formula C22H40O B13674485 (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is an organic compound characterized by its unique structure, which includes two double bonds in a specific configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction conditions and purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenoic acid.
Reduction: (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenol.
Substitution: Dibromo derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological membranes or proteins, making it a candidate for drug development studies.
Medicine
While specific medical applications are still under investigation, this compound could be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the formulation of fragrances or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The double bonds and aldehyde group are key functional groups that can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-[(E)-4-Decen-1-yl]-6-dodecenal: Similar structure but different configuration of double bonds.
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenoic acid: Oxidized form of the original compound.
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenol: Reduced form of the original compound.
Uniqueness
(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is unique due to its specific configuration of double bonds and the presence of an aldehyde group. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H40O |
|---|---|
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
2-dec-4-enyldodec-6-enal |
InChI |
InChI=1S/C22H40O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3 |
Clé InChI |
HHQRZYUDTJYDLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCC(CCCC=CCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)



![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)


